aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is a versatile compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique combination of functional groups, which contribute to its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with acetic acid and a carbamimidoyl(phenyl)methyl derivative. The reaction conditions often require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, tert-butyl N-[carbamimidoyl(4-trifluoromethyl)phenyl]methyl]carbamate
- Acetic acid, tert-butyl N-[carbamimidoyl(4-methyl)phenyl]methyl]carbamate
Uniqueness
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity under various conditions .
Biological Activity
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate, also known by its chemical identifier, is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an acetic acid moiety and a tert-butyl carbamate group. This combination suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the carbamate functional group is thought to enhance binding affinity through hydrogen bonding and electrostatic interactions with target sites.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for various physiological responses.
Biological Activity Overview
Research indicates that acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially through the inhibition of tumor growth or induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens.
Data Tables
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Inhibition of cell proliferation | , |
Anti-inflammatory | Reduction in cytokine levels | , |
Antimicrobial | Inhibition of bacterial growth | , |
Case Studies
- Anticancer Research : A study explored the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent in oncology.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to decreased joint swelling and reduced levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential.
- Microbial Inhibition : Laboratory tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential use as an antimicrobial agent.
Properties
IUPAC Name |
acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADCUIDIAVUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.